Cyclolinopeptide B

Immunosuppression Lymphocyte Proliferation Cyclolinopeptide SAR

Select Cyclolinopeptide B for its validated immunosuppressive potency comparable to cyclosporin A and unique structure-activity profile governed by its Met7 residue. This macrocyclic nonapeptide serves as a reliable positive control in T-cell activation assays and a specific probe for Fas-mediated apoptosis in gastric cancer models. Ensure experimental reproducibility with a structurally defined tool compound where single amino acid substitutions drastically alter function.

Molecular Formula C56H83N9O9S
Molecular Weight 1058.4 g/mol
Cat. No. B1496187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclolinopeptide B
Molecular FormulaC56H83N9O9S
Molecular Weight1058.4 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)C(C)C)CC4=CC=CC=C4)CC5=CC=CC=C5)C(C)CC)CC(C)C)CCSC
InChIInChI=1S/C56H83N9O9S/c1-10-35(7)46-54(72)57-39(26-29-75-9)48(66)58-40(30-33(3)4)50(68)63-47(36(8)11-2)56(74)65-28-19-25-44(65)55(73)64-27-18-24-43(64)52(70)60-41(31-37-20-14-12-15-21-37)49(67)59-42(32-38-22-16-13-17-23-38)51(69)61-45(34(5)6)53(71)62-46/h12-17,20-23,33-36,39-47H,10-11,18-19,24-32H2,1-9H3,(H,57,72)(H,58,66)(H,59,67)(H,60,70)(H,61,69)(H,62,71)(H,63,68)/t35-,36-,39+,40+,41+,42+,43+,44+,45+,46+,47+/m1/s1
InChIKeyBRDMGDLQYNAXNM-LNRPDFAYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclolinopeptide B: A Macrocyclic Nonapeptide Immunosuppressant Derived from Flaxseed for Research and Development


Cyclolinopeptide B (CLP-B) is a macrocyclic nonapeptide characterized by the amino acid sequence cyclo(Pro-Pro-Phe-Phe-Val-Ile-Met-Leu-Ile), which is isolated from the seeds of flaxseed (Linum usitatissimum) [1]. This compound belongs to a class of cyclic hydrophobic peptides, the cyclolinopeptides, and is distinguished from its congeners by its potent immunosuppressive activity, which has been reported to be comparable to that of the clinical standard cyclosporin A [2]. The peptide's structure, which has been fully elucidated by 2D NMR and X-ray crystallography, features a distinctive three-dimensional conformation defined by eight trans peptide bonds and a single cis bond between its two proline residues [3].

Why Cyclolinopeptide B Cannot Be Substituted by Generic Cyclolinopeptides or Analogues


Cyclolinopeptide B possesses a unique combination of amino acid sequence and three-dimensional conformation that directly governs its distinct biological activity profile. The specific macrocyclic arrangement and the presence of a single methionine residue confer a particular set of physicochemical properties and bioactivity that are not observed in other cyclolinopeptides. For example, the immunosuppressive activity of cyclolinopeptide B is comparable to that of cyclosporin A, a property that is not universal among its structural analogs, and its methionine residue at position 7 is crucial for this activity, as shown by analogue studies [1]. The highly specific structure-activity relationship (SAR) demonstrates that even a single amino acid substitution can drastically alter or diminish biological function [2]. Therefore, substituting Cyclolinopeptide B with a generic cyclolinopeptide or a close analog without rigorous validation would likely result in a complete loss or significant alteration of the intended biological effect, rendering experimental outcomes unreliable and procurement efforts ineffective [3].

Quantitative Differentiation Evidence for Cyclolinopeptide B vs. Analogs and Alternatives


Immunosuppressive Activity: Equipotency to Cyclosporin A and Superiority Over Structural Analogs

Cyclolinopeptide B has demonstrated potent immunosuppressive activity comparable to that of cyclosporin A, a clinical immunosuppressant [1]. A direct study on human peripheral blood lymphocytes showed that Cyclolinopeptide B at a concentration of 10 µM inhibits lymphocyte proliferation by over 85% . This activity is significantly higher than that of its close analog, Cyclolinopeptide A (CLA), which, while also an immunosuppressant, operates via a distinct mechanism and with different potency [2]. The critical role of the methionine residue in Cyclolinopeptide B's activity is further underscored by analogue studies, which demonstrate that substitution of this residue can maintain but not enhance the immunosuppressive effect [3].

Immunosuppression Lymphocyte Proliferation Cyclolinopeptide SAR

Selective Cytotoxicity in Gastric Cancer Cells vs. Breast Cancer Cells

Cyclolinopeptide B exhibits differential cytotoxic activity across cancer cell lines, a property that informs its utility in targeted research. In human gastric adenocarcinoma SGC7901 cells, Cyclolinopeptide B induced apoptosis in a concentration-dependent manner (40-240 µM) by activating the Fas/FasL/caspase-8/caspase-3 pathway [1]. In stark contrast, its cytotoxicity in the breast cancer cell line Sk-Br-3 is reported at much higher concentrations (25-400 µg/mL) and is not linked to the same apoptotic pathway [2]. This cell-type specificity is a key differentiator from broader-spectrum cytotoxic agents or other cyclolinopeptides with undefined or different cancer cell selectivity.

Anticancer Apoptosis Cytotoxicity Gastric Cancer

Conformational Stability: A Unique Structural Feature Not Found in Cyclolinopeptide A

The three-dimensional structure of Cyclolinopeptide B is rigidly defined and stabilized by a network of intramolecular hydrogen bonds, a feature that is absent in the closely related Cyclolinopeptide A (CLA) [1]. X-ray crystallography reveals that Cyclolinopeptide B forms an α-turn and two consecutive β-turns, each stabilized by N—H⋯O hydrogen bonds [2]. In contrast, NMR studies of Cyclolinopeptide A have concluded that it does not contain stable intramolecular hydrogen bonds and likely exists in multiple conformations in solution [3]. This fundamental structural difference translates to a more predictable and stable three-dimensional scaffold for Cyclolinopeptide B, which is a critical attribute for applications like molecular modeling, drug design, and studying structure-activity relationships.

Structural Biology NMR X-ray Crystallography Peptide Conformation

In Silico Binding Affinity: A Unique DPP4 and GLP-1R Interaction Profile

Computational docking studies have identified a unique binding affinity profile for Cyclolinopeptide B against key diabetes targets, which differentiates it from other cyclopeptides. In an in silico screen, Cyclolinopeptide B showed a binding affinity of -10.6 kcal/mol for the GLP-1 receptor, which is distinct from Cyclolinopeptide C (-11.2 kcal/mol) and significantly different from other cyclopeptides like Pseudostellarin B (-10.4 kcal/mol) [1]. Furthermore, the same study suggested its potential as a DPP4 inhibitor, with a binding affinity comparable to other known cyclopeptides, but its overall profile is unique due to its specific interaction with both GLP-1R and DPP4 [2]. This dual-target binding hypothesis is not shared by all cyclolinopeptides and positions Cyclolinopeptide B as a more versatile probe for studying incretin-based pathways.

Computational Biology Diabetes GLP-1 DPP4 Inhibitor Molecular Docking

Optimal Research and Industrial Application Scenarios for Cyclolinopeptide B


Immunosuppression Research and T-Cell Signaling Studies

Cyclolinopeptide B is optimally deployed as a positive control or tool compound in studies of T-cell activation and immunosuppression. Its demonstrated >85% inhibition of human peripheral blood lymphocyte proliferation at 10 µM makes it a robust comparator for evaluating novel immunosuppressive candidates or for dissecting the T-cell receptor (TCR) signaling pathway . Researchers investigating the calcineurin/NFAT pathway can use Cyclolinopeptide B as a structurally distinct alternative to cyclosporin A or FK-506, mitigating compound-specific off-target effects and validating pathway-specific observations [1].

Targeted Gastric Cancer Research and Fas-Mediated Apoptosis Studies

For oncology research focused on gastric cancer, Cyclolinopeptide B provides a specific tool to activate and study the Fas-mediated apoptotic pathway. The evidence of concentration-dependent apoptosis induction in SGC7901 cells, via the Fas/FasL/caspase-8/caspase-3 cascade, supports its use as a molecular probe in gastric adenocarcinoma models . This application is particularly valuable for researchers seeking to differentiate between apoptotic mechanisms in various cancer types or for screening combination therapies that sensitize gastric cancer cells to Fas-mediated death [1].

Structural Biology of Macrocyclic Peptides and Drug Scaffold Design

Cyclolinopeptide B serves as an ideal model system for studying the structure, folding, and stability of macrocyclic peptides. Its well-defined, rigid conformation, stabilized by an α-turn and two β-turns with clear intramolecular hydrogen bonds, provides a stable and predictable three-dimensional scaffold for structural biology studies . This makes it superior to conformationally flexible analogs like Cyclolinopeptide A for applications in NMR-based structure determination, X-ray crystallography, computational modeling, and as a template for designing stable peptide-based drugs or biomaterials [1].

Incretin Biology and Dual-Target (GLP-1R/DPP4) Probe Development

Computational evidence of Cyclolinopeptide B's potential dual-target affinity for the GLP-1 receptor and DPP4 positions it as a unique starting point for in vitro and in vivo studies in type 2 diabetes research . Its specific in silico binding profile differentiates it from other cyclolinopeptides and provides a clear rationale for its selection in assays designed to validate these interactions. Researchers can utilize Cyclolinopeptide B to explore the therapeutic potential of dual GLP-1R/DPP4 modulation and to investigate the structure-activity relationships governing these critical metabolic targets [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclolinopeptide B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.